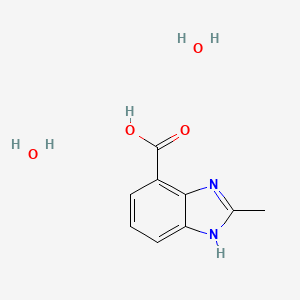

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate

Description

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a carboxylic acid group at position 4, crystallized with two water molecules. This dihydrate form enhances solubility and stability, making it advantageous for pharmaceutical and biochemical applications. The dihydrate form likely arises during crystallization in aqueous environments, as seen in similar systems like EDTA disodium salt dihydrate .

Properties

IUPAC Name |

2-methyl-1H-benzimidazole-4-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRFCXHERPOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Based Carboxylic Acids

Benzimidazole-2-carboxylic Acids (Derivatives 40–46)

- Structural Features : Carboxylic acid at position 2 (vs. position 4 in the target compound).

- Synthesis: Synthesized via oxidation of (1H-benzimidazole-2-yl)methanol derivatives using potassium permanganate .

- Applications : Used as intermediates for biological studies, particularly to compare functional group effects at the 2-position of benzimidazole .

- Key Differences: Substitution at position 2 vs.

2-Substituent-1H-Benzimidazole-4-Carboxamide Derivatives

Benzothiazine-Based Carboxylic Acids

4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid

- Structural Features : Benzothiazine core with methyl at position 4 and carboxylic acid at position 3.

- Synthesis: Produced via alkaline hydrolysis of methyl derivatives, with monohydrate and anhydrous forms characterized by NMR and X-ray diffraction .

- Biological Activity: Exhibits significant analgesic and anti-inflammatory activity, surpassing Lornoxicam and Diclofenac in pain threshold elevation .

- Key Differences : The benzothiazine ring introduces distinct electronic properties compared to benzimidazole, likely affecting receptor interactions.

Imidazole-Based Carboxylic Acids

4-Methyl-1H-imidazole-2-carboxylic Acid Hydrate

- Structural Features: Simpler imidazole ring (non-fused) with methyl at position 4 and carboxylic acid at position 2.

Telmisartan Related Compound B

Salts and Hydrates

Comparative Data Table

Key Findings and Implications

- Substitution Position : Carboxylic acid placement (C2 vs. C4) significantly impacts biological activity and physicochemical properties.

- Hydration State : Dihydrate forms improve solubility but may lower melting points compared to anhydrous forms .

- Ring System : Benzimidazole derivatives generally exhibit higher thermal and enzymatic stability than imidazole analogs due to fused aromatic systems .

- Pharmacological Potential: Structural analogs with benzothiazine cores show superior analgesic activity, suggesting that ring modification is a viable strategy for drug development .

Biological Activity

2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate (CAS No. 1609401-28-6) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : Approximately 196.21 g/mol

- Physical State : Dihydrate form, typically appearing as a crystalline solid.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 100 | Escherichia coli | |

| 250 | Pseudomonas aeruginosa |

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating its potential for anti-inflammatory applications.

Case Study: In Vivo Efficacy

A recent study investigated the efficacy of this compound in an animal model of inflammation. The results showed a significant reduction in inflammation markers compared to control groups, reinforcing the compound's therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to a decrease in the overall inflammatory response.

Summary of Key Studies

- Antimicrobial Activity : Demonstrated effective inhibition against various bacterial strains with MIC values indicating strong antibacterial properties.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines suggests potential for treating inflammatory diseases.

- In Vivo Studies : Animal models showed promising results in reducing inflammation markers.

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

- Detailed pharmacokinetics and dynamics.

- Long-term toxicity studies.

- Clinical trials to evaluate therapeutic efficacy in humans.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves precise control of reaction conditions. For example:

- Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization and avoid side reactions.

- pH : Use buffered solutions (pH 6–8) during hydrolysis to stabilize intermediates.

- Reagents : Employ sodium acetate in acetic acid for controlled deprotonation during cyclocondensation (as demonstrated in similar benzimidazole syntheses) .

- Purification : Recrystallize from a DMF/acetic acid mixture to remove unreacted precursors and byproducts .

- Table 1 : Common Reaction Conditions for Derivatives

| Reaction Type | Reagents/Conditions | Key Product | Yield Optimization Tips |

|---|---|---|---|

| Oxidation | KMnO₄, acidic medium | Benzimidazole oxides | Use stoichiometric oxidant to minimize over-oxidation |

| Substitution | Halogenating agents | Halogenated derivatives | Control temperature (<50°C) to prevent decomposition |

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure and confirm dihydrate formation (e.g., using SHELX software for refinement) .

- NMR Spectroscopy : Assign peaks for the methyl group (δ ~2.5 ppm) and carboxylic proton (δ ~12 ppm) to verify functional groups .

- Thermogravimetric Analysis (TGA) : Monitor dehydration steps (e.g., weight loss at 100–150°C corresponds to water loss) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, hybrid functionals (e.g., B3LYP) accurately model benzimidazole derivatives’ excitation energies .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous reactivity, especially for hydrolysis pathways .

- Example : A DFT study on similar pyrazole-carboxylic acids revealed intramolecular hydrogen bonding stabilizing the zwitterionic form .

Q. How can contradictions in thermal stability data be resolved for this dihydrate?

- Methodological Answer :

- Controlled Dehydration : Conduct TGA/DSC under inert gas (argon) to isolate dehydration steps from oxidative decomposition .

- Crystallographic Validation : Compare anhydrous and hydrated forms via X-ray to identify structural changes affecting stability .

- Table 2 : Thermal Stability Parameters from Derivatography

| Form | Dehydration Temp (°C) | Decomposition Temp (°C) | Notes |

|---|---|---|---|

| Dihydrate | 100–110 | 210–212 (dec.) | Monoclinic lattice retains stability up to 150°C |

| Anhydrous | N/A | 220–225 (dec.) | Higher thermal resistance due to lack of water |

Q. What strategies are recommended for designing biological activity assays (e.g., antimicrobial) using derivatives of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogues via substitution at the 4-carboxylic acid position (e.g., amides for enhanced bioavailability) .

- In Vitro Assays :

- Antimicrobial : Use broth microdilution (MIC testing) against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer : Screen against human cancer cell lines (e.g., MCF-7) with MTT assays, noting IC₅₀ values .

- Mechanistic Studies : Perform molecular docking to predict interactions with bacterial DNA gyrase or tubulin .

Q. How can crystallization conditions be optimized to obtain phase-pure dihydrate crystals?

- Methodological Answer :

- Solvent Selection : Use water/ethanol mixtures (3:1 v/v) for slow evaporation, ensuring hydrogen-bond network formation .

- Seeding : Introduce pre-formed dihydrate microcrystals to avoid polymorphic contamination.

- pH Control : Adjust to pH 5–6 to favor protonation of the carboxylic group, enhancing crystal lattice stability .

Key Research Considerations

- Contradictions in Synthesis Pathways : and highlight divergent methods (e.g., hydrolysis vs. cyclocondensation). Researchers should prioritize route selection based on target derivatives and scalability.

- Thermal Decarboxylation Risks : Prolonged heating (>150°C) may degrade the carboxylic acid group, necessitating strict temperature control during anhydrous form preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.